1-[(1,1-Dimethylprop-2-yn-1-yl)amino]acetone
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Overview
Description
1-[(1,1-Dimethylprop-2-yn-1-yl)amino]acetone is an organic compound with the molecular formula C8H13NO. It consists of 13 hydrogen atoms, 8 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is known for its unique structure, which includes a dimethylprop-2-ynyl group attached to an aminoacetone backbone. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 1-[(1,1-Dimethylprop-2-yn-1-yl)amino]acetone involves several steps. One common method includes the reaction of 1,1-dimethylprop-2-ynylamine with acetone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
1-[(1,1-Dimethylprop-2-yn-1-yl)amino]acetone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1,1-Dimethylprop-2-yn-1-yl)amino]acetone has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[(1,1-Dimethylprop-2-yn-1-yl)amino]acetone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(1,1-Dimethylprop-2-yn-1-yl)amino]acetone can be compared with other similar compounds, such as:
1,1-Dimethylprop-2-ynyl acetate: This compound has a similar structural motif but differs in its functional groups and reactivity.
1-((2-Methylbut-3-yn-2-yl)amino)propan-2-one hydrochloride: This compound shares a similar backbone but has different substituents, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-methylbut-3-yn-2-ylamino)propan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-5-8(3,4)9-6-7(2)10;/h1,9H,6H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKSFIHNSDDDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(C)(C)C#C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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